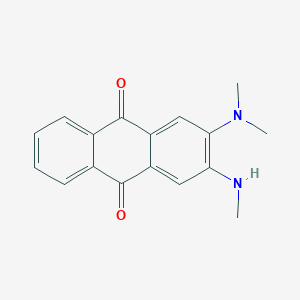
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical properties and applications. Anthracene derivatives are widely studied due to their interesting photophysical and photochemical properties, making them valuable in various scientific fields .
Preparation Methods
The synthesis of 2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione typically involves the introduction of dimethylamino and methylamino groups to the anthracene core. One common synthetic route includes the reaction of anthracene-9,10-dione with dimethylamine and methylamine under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino groups can be replaced with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound is studied for its potential use in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets through its amino groups. These interactions can influence various molecular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
Disperse Red 9: Known for its use as a dye in smoke formulations.
Anthracene-based COFs: Used in photocatalysis and other advanced material applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties compared to other similar compounds .
Biological Activity
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, notable for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and various applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a dimethylamino group and a methylamino group attached to the anthracene backbone. Its molecular formula is C₁₅H₁₅N₃O₂, which contributes to its unique chemical behavior and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit protein kinase CK2, an enzyme linked to various cancers. In vitro studies have demonstrated that derivatives of anthracene-9,10-dione can effectively inhibit CK2 activity, suggesting potential therapeutic applications in oncology.
- In Vitro Studies : The compound has been tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
- Mechanism of Action : The anticancer effects are believed to be mediated through oxidative stress induction and DNA intercalation, disrupting cellular function and promoting programmed cell death.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values indicating effective antibacterial activity against pathogens such as E. coli and S. aureus .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
Other Biological Activities
In addition to its anticancer and antimicrobial properties, the compound has been investigated for:
- Inhibition of Sulfide Production : It has been noted for its ability to inhibit sulfide production by sulfate-reducing bacteria, which is beneficial in industrial applications such as sewage treatment .
- Potential Use in Drug Development : The compound's interactions with various biological targets make it a candidate for further exploration in drug formulation.
Case Studies
-
Antitumor Activity Study :
A study evaluated the antitumor effects of unsymmetrically substituted anthracene-9,10-diones, including this compound. The results indicated high in vitro activity against L1210 leukemia cells but lower efficacy in vivo due to metabolic factors . -
Antimicrobial Evaluation :
An investigation into the antimicrobial efficacy revealed that this compound exhibited significant growth inhibition of several bacterial strains with varying MIC values .
Properties
CAS No. |
62468-66-0 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(dimethylamino)-3-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O2/c1-18-14-8-12-13(9-15(14)19(2)3)17(21)11-7-5-4-6-10(11)16(12)20/h4-9,18H,1-3H3 |
InChI Key |
LCHBTQMUKWFNRR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















